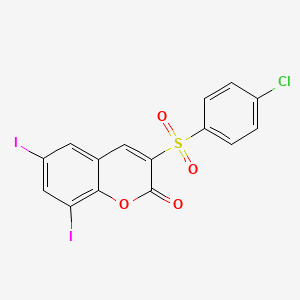

3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a type of oxygen-containing heterocycle . The molecule also contains a sulfonyl group attached to a 4-chlorophenyl group . These types of structures are often seen in various organic compounds, including some pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The chromen-2-one group would form a heterocyclic ring, while the sulfonyl and 4-chlorophenyl groups would likely be attached to this ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For instance, its solubility would likely be influenced by the presence of the polar sulfonyl group .

Wissenschaftliche Forschungsanwendungen

Stereocontrolled Synthesis and Chemical Transformations

- The stereocontrolled reduction of 3-sulfonyl chromen-4-ones to 3-sulfonyl chroman-4-ols using NaBH4/LiCl and Pd/C/H2 has been explored, providing two kinds of products with three contiguous chiral centers under different conditions. This process is crucial for efficiently transforming these compounds under various reaction conditions (Chang & Tsai, 2018).

Antibacterial Applications

- Some derivatives synthesized from 4-Chloro-chromen-2-one showed significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Klebsiella, indicating the potential of these compounds in developing new antibacterial agents (Behrami, 2014).

Synthesis Methods and Catalytic Applications

- A copper(II) acetate mediated synthesis method for 3-sulfonyl-2-aryl-2H-chromenes has been described, offering a concise, high-yielding, and easy-operation route for creating these compounds. This method involves a one-pot, two-step synthetic route that includes intermolecular annulation and sequential O-alkylation (Chang, Chen, & Chen, 2019).

Antiviral and Antimicrobial Activities

- Novel 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and derivatives exhibited both antibacterial and analgesic activities, suggesting their utility in developing new therapeutic agents. These compounds were effective against various Gram-positive and Gram-negative bacteria (Rajesha et al., 2011).

Synthesis and Structural Characterization

- The synthesis of new sulfanyl-, sulfinyl-, and sulfonyl-substituted polychlorobuta-1,3-dienes, including coumarin derivatives showing fluorescence properties, highlights the diverse applications of these compounds in materials science and chemical sensing (Ibiş & Sahin, 2016).

Environmental and Catalytic Efficiency

- A problem-solving and environmentally benign approach has been developed for the synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, demonstrating a diversity-oriented protocol that emphasizes the synthesis of medicinally privileged compounds under ambient conditions. This method utilizes diethylamine as an efficient organo catalyst, offering high yields and wide scope while avoiding conventional isolation and purification processes (Pandit et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

The future directions for research on “3-((4-Chlorophenyl)sulfonyl)-6,8-diiodo-2H-chromen-2-one” would likely depend on its potential applications. For instance, if it shows promise as a pharmaceutical, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Eigenschaften

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6,8-diiodochromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7ClI2O4S/c16-9-1-3-11(4-2-9)23(20,21)13-6-8-5-10(17)7-12(18)14(8)22-15(13)19/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEUXVJMFLOVDPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)I)I)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7ClI2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![1,8-Diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B2778635.png)

![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)

![(2-Cyclopropyl-6-methylpyrimidin-4-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2778638.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![Carbamic acid, [(1S)-1-(4-phenyl-1H-imidazol-2-yl)ethyl]-, phenylmethyl ester oxalate](/img/structure/B2778643.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)

![3-methyl-N-[(3-methylphenyl)methyl]-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2778646.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2778654.png)